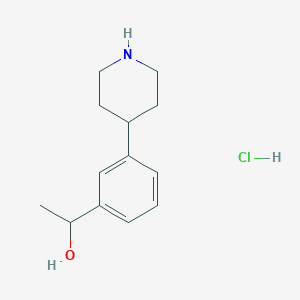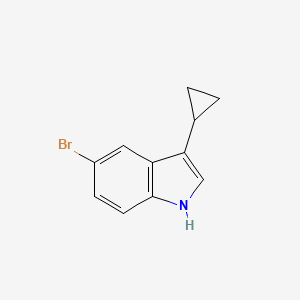
5-bromo-3-cyclopropyl-1H-indole
Vue d'ensemble
Description
5-bromo-3-cyclopropyl-1H-indole is a chemical compound with the CAS Number: 1360962-64-6 . It has a molecular weight of 236.11 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound involves electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . Another method involves the synthesis of 5-bromoindole through a series of reactions involving sodium indoline-2-sulfonate and bromine .Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to the 5th position of the indole ring and a cyclopropyl group attached to the 3rd position . The InChI code for this compound is 1S/C11H10BrN/c12-8-3-4-11-9 (5-8)10 (6-13-11)7-1-2-7/h3-7,13H,1-2H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 236.11 . The InChI code for this compound is 1S/C11H10BrN/c12-8-3-4-11-9 (5-8)10 (6-13-11)7-1-2-7/h3-7,13H,1-2H2 .Applications De Recherche Scientifique
5-bromo-3-cyclopropyl-1H-indole has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent activity against several cancer cell lines, making it a potential candidate for anticancer drug development. It has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a tool compound in neuroscience research due to its ability to modulate the activity of certain neurotransmitter receptors.
Mécanisme D'action
Target of Action
5-Bromo-3-cyclopropyl-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-3-cyclopropyl-1H-indole in lab experiments include its potent activity against cancer cell lines, its ability to modulate the activity of certain neurotransmitter receptors, and its potential use as a tool compound in neuroscience research. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity at high doses, and its limited availability.
Orientations Futures
There are several future directions for research on 5-bromo-3-cyclopropyl-1H-indole. One direction is to investigate its potential use as an anticancer drug in clinical trials. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Finally, research could also investigate the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and depression.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-3-cyclopropyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-8-3-4-11-9(5-8)10(6-13-11)7-1-2-7/h3-7,13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGHVCBUFAOGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



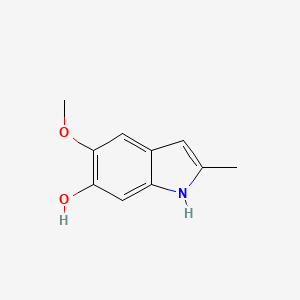
![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3235998.png)
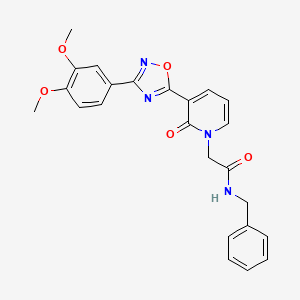

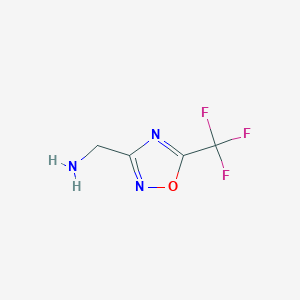
![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236024.png)
![Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236029.png)
![n-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)acetamide](/img/structure/B3236057.png)

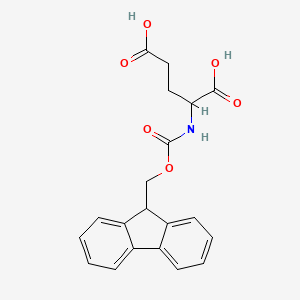
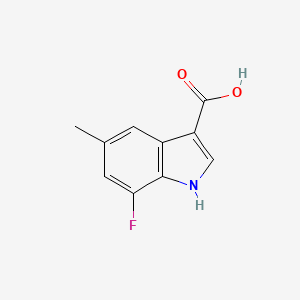
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B3236070.png)

